tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1858255-10-3
VCID: VC3010967
InChI: InChI=1S/C16H22Cl2N2O3/c1-16(2,3)23-15(22)20-8-13(14(21)9-20)19-7-10-4-5-11(17)6-12(10)18/h4-6,13-14,19,21H,7-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C16H22Cl2N2O3
Molecular Weight: 361.3 g/mol

tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate

CAS No.: 1858255-10-3

Cat. No.: VC3010967

Molecular Formula: C16H22Cl2N2O3

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate - 1858255-10-3

Specification

CAS No. 1858255-10-3
Molecular Formula C16H22Cl2N2O3
Molecular Weight 361.3 g/mol
IUPAC Name tert-butyl 3-[(2,4-dichlorophenyl)methylamino]-4-hydroxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H22Cl2N2O3/c1-16(2,3)23-15(22)20-8-13(14(21)9-20)19-7-10-4-5-11(17)6-12(10)18/h4-6,13-14,19,21H,7-9H2,1-3H3
Standard InChI Key LUGVTVSWRFPUHE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=C(C=C(C=C2)Cl)Cl

Introduction

tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of tertiary butyl esters. It features a pyrrolidine ring substituted with hydroxyl and amino groups, along with a tert-butyl ester functionality. The compound's structure includes a dichlorobenzyl moiety, which contributes to its potential bioactivity. This molecule has drawn attention in pharmaceutical and chemical research due to its potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A generalized pathway includes:

  • Formation of the Pyrrolidine Core: Starting from a precursor such as proline or its derivatives, the pyrrolidine ring is constructed through cyclization reactions.

  • Introduction of Functional Groups: Hydroxylation and amination reactions are employed to functionalize the pyrrolidine ring.

  • Attachment of the Dichlorobenzyl Group: Nucleophilic substitution reactions are used to attach the dichlorobenzyl moiety to the amino group.

  • Esterification: The tert-butyl ester functionality is introduced using reagents like tert-butyl chloroformate.

Analytical Characterization

The compound is characterized using advanced analytical techniques:

TechniquePurpose
NMR Spectroscopy (1H, 13C)Confirms the presence of functional groups and verifies molecular structure
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns
Infrared Spectroscopy (IR)Identifies functional groups via characteristic absorption bands
High-Performance Liquid Chromatography (HPLC)Assesses purity and monitors reaction progress

Potential Applications

This compound may find applications in:

  • Medicinal chemistry for developing enzyme inhibitors or receptor modulators.

  • Organic synthesis as an intermediate for more complex molecules.

  • Material science for designing functionalized polymers or coatings.

Research Gaps and Future Directions

While the structural characterization of this compound is well-defined, further studies are required to explore its:

  • Pharmacological activity through in vitro and in vivo assays.

  • Toxicological profile to assess safety for therapeutic use.

  • Synthetic optimization for scalable production.

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